3-Isoxazolecarboxamide, 5-benzoyl-4-(dimethylamino)-
CAS No.: 647862-50-8
Cat. No.: VC17302284
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 647862-50-8 |
|---|---|
| Molecular Formula | C13H13N3O3 |
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | 5-benzoyl-4-(dimethylamino)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C13H13N3O3/c1-16(2)10-9(13(14)18)15-19-12(10)11(17)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,18) |
| Standard InChI Key | RKBIWOGXFPRIEI-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C(ON=C1C(=O)N)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
3-Isoxazolecarboxamide, 5-benzoyl-4-(dimethylamino)- (IUPAC name: 5-benzoyl-4-(dimethylamino)-1,2-oxazole-3-carboxamide) has the molecular formula C₁₄H₁₅N₃O₃ and a molecular weight of 285.29 g/mol. Its structure comprises:
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A central isoxazole ring (1,2-oxazole) with nitrogen and oxygen atoms at positions 1 and 2.
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A benzoyl group (-COC₆H₅) at position 5.
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A dimethylamino substituent (-N(CH₃)₂) at position 4.
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A carboxamide group (-CONH₂) at position 3.
The dimethylamino group enhances solubility in polar solvents, while the benzoyl moiety introduces aromatic character, influencing π-π stacking interactions in biological systems .
Synthetic Methodologies
Cycloaddition-Based Approaches
The isoxazole core is typically constructed via 1,3-dipolar cycloaddition reactions between nitrile oxides and electron-deficient dipolarophiles. For example:
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Nitrile Oxide Generation: Oximes (e.g., arylaldoximes) are treated with chlorinating agents like N-chlorosuccinimide (NCS) to form nitrile oxides .
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Cycloaddition: Nitrile oxides react with α,β-unsaturated amides or esters to regioselectively form 3,5-disubstituted isoxazolines. Subsequent dehydration yields isoxazoles .
For 5-benzoyl-4-(dimethylamino)- derivatives, pre-functionalized nitrile oxides or post-synthetic modifications (e.g., Friedel-Crafts acylation) may introduce the benzoyl group, while dimethylamino substituents could arise from nucleophilic substitution or reductive amination .
Functionalization of Preformed Isoxazoles
Late-stage modifications enable precise substitution:
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Benzoylation: Benzoyl chloride or benzoyl anhydride reacts with hydroxyl or amino groups on the isoxazole ring under basic conditions .
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Amination: Dimethylamine introduces the -N(CH₃)₂ group via SN2 displacement of halogenated intermediates .
Physicochemical Properties
While experimental data for this specific compound are scarce, analogous isoxazolecarboxamides exhibit:
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Solubility: Moderate solubility in DMSO and dichloromethane but limited aqueous solubility .
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Stability: Sensitive to light and moisture, necessitating storage at 4°C in dark conditions .
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Spectroscopic Profiles:
Analytical Characterization
Quality control protocols for isoxazolecarboxamides include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC/LCMS | ≥95% |
| Structure Confirmation | ¹H NMR, ¹³C NMR | Consistent with target |
| Solubility | Kinetic solubility | >50 μM in DMSO |
Data from analogous compounds (e.g., HY-148694) validate these methods .
Challenges and Future Directions
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Synthetic Optimization: Current routes suffer from low yields (30–50%) in multistep syntheses . Flow chemistry or microwave-assisted reactions could improve efficiency.
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Biological Screening: Targeted assays against HDAC isoforms or fungal strains are needed to validate hypotheses.
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Formulation Development: Nanoencapsulation may address solubility limitations for in vivo applications .
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